molecular formula C7H11NO B15276466 3-Ethynyl-3-methoxypyrrolidine

3-Ethynyl-3-methoxypyrrolidine

Cat. No.: B15276466
M. Wt: 125.17 g/mol
InChI Key: DTAVTCTUSBGEPK-UHFFFAOYSA-N
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Description

3-Ethynyl-3-methoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of an ethynyl group and a methoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-methoxypyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-ethynylbenzene with copper ions in acetonitrile to yield nanorod-shaped copper acetylides . Another approach involves the use of meso-functionalized porphyrins, where the ethynyl group is introduced through transformations of unsaturated carbon-oxygen and carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-methoxypyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The ethynyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Ethynyl-3-methoxypyrrolidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethynyl-3-methoxypyrrolidine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the ethynyl and methoxy groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-ethynyl-3-methoxypyrrolidine

InChI

InChI=1S/C7H11NO/c1-3-7(9-2)4-5-8-6-7/h1,8H,4-6H2,2H3

InChI Key

DTAVTCTUSBGEPK-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNC1)C#C

Origin of Product

United States

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